molecular formula C8H10F2N2OS B2717325 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole CAS No. 2197736-15-3

2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole

Cat. No.: B2717325
CAS No.: 2197736-15-3
M. Wt: 220.24
InChI Key: IAQFRQMTUDRZIW-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is a synthetic organic compound that features a unique combination of a difluorocyclobutyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 3,3-difluorocyclobutanol with appropriate reagents to introduce the methoxy and thiadiazole functionalities. One common method involves the use of dichloroketene and tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanol, which is then further reacted to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiadiazole ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxy group or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorocyclobutyl ketone, while substitution reactions could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the unique structural features of the compound. These interactions could involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated cyclobutyl derivatives and thiadiazole-containing molecules. Examples include:

Uniqueness

What sets 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole apart is the combination of the difluorocyclobutyl group and the thiadiazole ring. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, from drug development to materials science.

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2OS/c1-5-11-12-7(14-5)13-4-6-2-8(9,10)3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQFRQMTUDRZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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